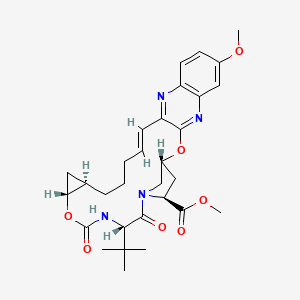

Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate

Overview

Description

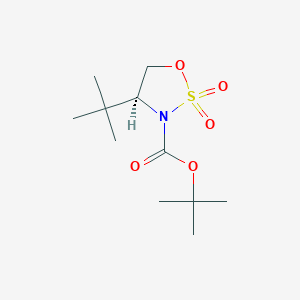

Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate is a useful research compound. Its molecular formula is C30H38N4O7 and its molecular weight is 566.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chirality and Cyclisation Reactions

Research by Betts et al. (1999) explored the role of 'hidden' axial chirality in cyclisation reactions involving enol(ate) intermediates. They demonstrated that certain methyl thiazolidine carboxylates undergo base-induced cyclisation to produce compounds with high enantiomeric purity, highlighting the stereoselective nature of these reactions. This study may illustrate the interest in synthesizing complex molecules with specific chiral configurations for potential applications in drug development and chemical synthesis (Betts et al., 1999).

Heterocyclic Compound Synthesis

The work by Racheva et al. (2008) on five-membered 2,3-dioxo heterocycles shows how reactions of pyrrolo[2,1-c][1,4]benzoxazine triones with α-enamino esters can lead to substituted cyclopentane derivatives, a process of interest for creating molecules with potential antibacterial properties (Racheva et al., 2008).

Antibacterial Agents

Fluoronaphthyridines have been studied for their potential as antibacterial agents, as demonstrated by Bouzard et al. (1992). Their research into 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids showed variations in in vitro and in vivo activity based on structural modifications, underscoring the importance of structural diversity in medicinal chemistry (Bouzard et al., 1992).

Cannabinoid Receptor Studies

Research into the human cannabinoid CB1 receptor by Landsman et al. (1997) found that certain compounds act as inverse agonists. This study highlights the relevance of complex organic molecules in probing physiological receptors and could inform the design of drugs targeting the endocannabinoid system (Landsman et al., 1997).

Antituberculosis Activity

Jaso et al. (2005) synthesized and evaluated new 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives for their antituberculosis activity. Their research underscores the ongoing search for new therapeutic agents against tuberculosis and the role of synthetic organic chemistry in this endeavor (Jaso et al., 2005).

Mechanism of Action

Target of Action

The compound, also known as Grazoprevir , primarily targets the Hepatitis C Virus (HCV) protease . This protease plays a crucial role in the lifecycle of the HCV, particularly in the splitting of the virus’s polyprotein into functional virus proteins .

Mode of Action

Grazoprevir acts as a protease inhibitor . It binds to the HCV protease, specifically NS3 and NS4A , and inhibits its function . This inhibition prevents the virus from splitting its polyprotein into functional virus proteins, thereby disrupting the lifecycle of the HCV .

Biochemical Pathways

The primary biochemical pathway affected by Grazoprevir is the HCV lifecycle . By inhibiting the NS3 and NS4A protease, Grazoprevir prevents the maturation of the virus, thus stopping the infection from progressing .

Pharmacokinetics

It is known that the compound is often used in combination with other drugs like elbasvir or ribavirin

Result of Action

The result of Grazoprevir’s action is the inhibition of the HCV lifecycle . By preventing the maturation of the virus, the compound effectively halts the progression of the infection .

properties

IUPAC Name |

methyl (1R,13E,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11,13-hexaene-27-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O7/c1-30(2,3)25-27(35)34-16-19(15-23(34)28(36)39-5)40-26-21(31-20-12-11-18(38-4)14-22(20)32-26)10-8-6-7-9-17-13-24(17)41-29(37)33-25/h8,10-12,14,17,19,23-25H,6-7,9,13,15-16H2,1-5H3,(H,33,37)/b10-8+/t17-,19-,23+,24-,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECQATNLQHJOIB-IZMSVSEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)OC)OC3=NC4=C(C=CC(=C4)OC)N=C3C=CCCCC5CC5OC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)OC)OC3=NC4=C(C=CC(=C4)OC)N=C3/C=C/CCC[C@@H]5C[C@H]5OC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

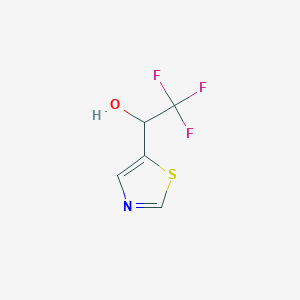

![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)